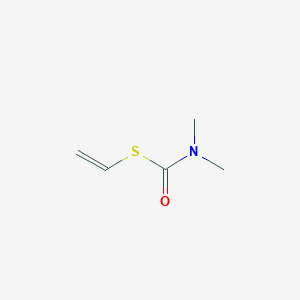

S-Ethenyl dimethylcarbamothioate

Description

S-Ethenyl dimethylcarbamothioate is a thiocarbamate derivative characterized by an ethenyl (vinyl) group attached to the sulfur atom of the dimethylcarbamothioate scaffold. These compounds are typically synthesized via the Newman-Kwart rearrangement, a thermal or metal-catalyzed reaction that converts O-aryl thiocarbamates to their S-aryl isomers . Key applications include roles as intermediates in organic synthesis, pharmaceuticals, and materials science.

Properties

CAS No. |

89417-21-0 |

|---|---|

Molecular Formula |

C5H9NOS |

Molecular Weight |

131.20 g/mol |

IUPAC Name |

S-ethenyl N,N-dimethylcarbamothioate |

InChI |

InChI=1S/C5H9NOS/c1-4-8-5(7)6(2)3/h4H,1H2,2-3H3 |

InChI Key |

ANLONEAZXUZJIP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)SC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Ethenyl dimethylcarbamothioate typically involves the reaction of dimethylthiocarbamoyl chloride with an appropriate ethenyl-containing precursor. The reaction is usually carried out in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in a solvent like dimethylformamide (DMF). The reaction mixture is heated to around 50°C, and the product is precipitated by the addition of water .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: S-Ethenyl dimethylcarbamothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the ethenyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Chemistry: S-Ethenyl dimethylcarbamothioate is used as a building block in organic synthesis. Its reactivity makes it a valuable intermediate for the preparation of more complex molecules.

Biology: In biological research, this compound can be used to study enzyme mechanisms and protein interactions due to its ability to form covalent bonds with thiol groups in proteins.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of S-Ethenyl dimethylcarbamothioate involves its interaction with nucleophiles, particularly thiol groups in proteins. The compound can form covalent bonds with these groups, leading to the modification of protein function. This reactivity is exploited in various applications, including enzyme inhibition and protein labeling.

Comparison with Similar Compounds

Key Observations :

- Substituents significantly influence physical states. Aryl derivatives (e.g., 1m, 2h) are solids or oils, while alkenyl analogs (e.g., S-ethenyl) may exhibit lower melting points due to reduced molecular symmetry.

- Bulky or electron-withdrawing groups (e.g., bromo in 2h) increase molecular weight and may enhance stability .

Reactivity Trends :

- Electron-deficient aryl groups (e.g., cyano in 16) favor high yields via Newman-Kwart rearrangement .

- Steric hindrance or electron-donating groups (e.g., methoxy in 1m) may reduce conversion rates .

Physical and Chemical Properties

Oxidation Potentials (Table S11 from ):

| Compound | Oxidation Potential (V vs SCE) | Reference ID |

|---|---|---|

| O-(4-Methoxyphenyl) derivative (3) | ~1.05 | |

| Vinylcarbazole (2) | 1.30 | |

| cis-Stilbene (1) | 1.64 |

- S-Ethenyl’s vinyl group may exhibit oxidation behavior similar to vinylcarbazole (~1.30 V), though direct data are lacking.

Reactivity and Stability

- Stability : S-Phenyl derivative (2l) shows <10% conversion under standard conditions, indicating instability or competing side reactions (e.g., carbamate formation) .

- Thermal Behavior: The Newman-Kwart rearrangement for S-(4-cyanophenyl) derivative proceeds quantitatively at elevated temperatures, highlighting thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.